5-Vinyl-2-norbornene

Catalog No.
S567551
CAS No.
3048-64-4
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Vinyl-2-norbornene

CAS Number

3048-64-4

Product Name

5-Vinyl-2-norbornene

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2

InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N

SMILES

C=CC1CC2CC1C=C2

Synonyms

5,2-VNB, 5-vinyl-2-norbornene

Canonical SMILES

C=CC1CC2CC1C=C2

Polymer Precursor and Monomer:

-Vinyl-2-norbornene (VNBN) is a valuable starting material (monomer) for the synthesis of various specialty polymers due to its unique structure and properties. Its reactivity allows for the formation of different types of polymers, including:

  • Ring-Opening Metathesis Polymerization (ROMP): VNBN readily undergoes ROMP, a versatile technique for creating well-defined and functionalized polymers with control over their molecular weight, architecture, and properties. This characteristic makes VNBN valuable for applications like engineering plastics, elastomers, and coatings.
  • Free Radical Polymerization: VNBN can also participate in free radical polymerization, although to a lesser extent compared to ROMP. This method allows for the incorporation of VNBN into copolymers with other vinyl monomers, enabling the fine-tuning of material properties for specific applications.

Organic Synthesis:

Beyond its role as a polymer precursor, VNBN finds application in various organic synthesis reactions due to its reactive vinyl group. Some examples include:

  • Diels-Alder Reaction: VNBN serves as a diene in the Diels-Alder reaction, a powerful tool for constructing complex molecules. This reaction allows for the selective formation of new carbon-carbon bonds, leading to the synthesis of diverse organic compounds.
  • Hydrofunctionalization: The vinyl group in VNBN can undergo various hydrofunctionalization reactions, such as hydroamination and hydroesterification. These reactions introduce functional groups onto the molecule, enabling further chemical modifications and tailoring its properties for specific applications.

Research in Material Science and Catalysis:

The unique properties of VNBN-based polymers and their derivatives have attracted significant research interest in various areas of material science and catalysis. Some promising applications include:

  • Biomedical Materials: VNBN-based polymers are being explored for their potential use in drug delivery, tissue engineering, and biocompatible membranes due to their biocompatibility, tunable properties, and ability to incorporate functionalities for specific biological interactions.
  • Electronic Materials: VNBN polymers are being investigated for their potential applications in organic electronics due to their ability to form well-defined structures with desired electrical properties.
  • Catalysis: VNBN derivatives are being explored as catalysts or catalyst supports due to their ability to bind and activate various molecules, potentially leading to the development of new and efficient catalytic systems.

VNB serves as an important intermediate in the production of Ethylene-Propylene Diene Monomer (EPDM), a widely used synthetic rubber with excellent resistance to heat, ozone, and weathering.


Molecular Structure Analysis

VNB possesses a unique bicyclic structure with a double bond in each ring. The vinyl group introduces another double bond, creating a molecule with a high degree of unsaturation. This unsaturation contributes to VNB's reactivity and its ability to participate in polymerization reactions [].

Here are some key features of the molecular structure:

  • Bicyclic skeleton: The two cycloalkene rings are fused, creating a rigid and relatively non-planar structure.
  • Vinyl group: The presence of the vinyl group (C=C) enhances the molecule's reactivity, particularly towards reactions involving double bonds.
  • Isomerism: The existence of endo and exo isomers results from the different spatial arrangements of the vinyl group relative to the norbornene core.

Chemical Reactions Analysis

The primary chemical reaction involving VNB is its polymerization to form EPDM. This process typically employs Ziegler-Natta catalysts, which facilitate the controlled addition of VNB monomers to a growing polymer chain.

Balanced chemical equation for EPDM formation (simplified):

n C₉H₁₂  →  [–(C₉H₁₆)–]n(VNB)        (EPDM)

VNB can also undergo other reactions due to its double bonds. These include:

  • Diels-Alder reactions: VNB can act as a dienophile in Diels-Alder reactions with dienes to form cyclic adducts [].
  • Hydrogenation: The double bonds in VNB can be saturated with hydrogen gas in the presence of a catalyst, leading to the formation of saturated derivatives.

Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Molecular formula: C₉H₁₂
  • Molar mass: 120.19 g/mol [].
  • Boiling point: 141 °C (286 °F) [].
  • Solubility: Soluble in organic solvents like dichloromethane and toluene [].
  • Stability: Relatively stable under ambient conditions but can polymerize upon heating or exposure to initiators.

Mechanism of Action (Not Applicable)

VNB does not possess a specific biological function and hence doesn't have a mechanism of action in this context.

VNB is classified as a mild skin irritant and may cause eye irritation upon contact []. It is recommended to handle VNB with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Polymerization: The compound can polymerize through both its carbon-carbon double bonds. In the presence of gamma radiation, polymerization occurs via the opening of the norbornene ring and the addition of radicals, leading to complex polymeric structures .
  • Addition Reactions: It can react with electrophiles such as formic acid, resulting in hydrolysis to form various substituted norbornanols .
  • Copolymerization: 5-Vinyl-2-norbornene can copolymerize with ethylene, enhancing its utility in producing elastomeric materials .

Several methods have been developed for synthesizing 5-vinyl-2-norbornene:

  • Diels-Alder Reaction: A prominent method involves the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, often conducted in supercritical carbon dioxide to enhance yields and selectivity .
  • Radiation-Induced Polymerization: Gamma radiation can induce polymerization processes that generate 5-vinyl-2-norbornene from its precursors .

5-Vinyl-2-norbornene is utilized in various applications:

  • Polymer Production: It serves as a monomer in the synthesis of elastomers and other polymers due to its ability to undergo polymerization.
  • Organic Synthesis: The compound is used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific mechanical and thermal characteristics.

Research on interaction studies involving 5-vinyl-2-norbornene primarily focuses on its reactions under radiation and with electrophiles. The interaction with gamma radiation has been extensively studied, revealing insights into the formation of polymeric products and their structures through infrared spectroscopy . Additionally, studies on copolymerization with ethylene have highlighted its behavior in mixed systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-vinyl-2-norbornene. Here are some notable examples:

Compound NameStructure TypeKey Features
5-Ethylidene-2-norborneneBicyclic DieneContains an ethylidene group; used in similar applications.
NorbornadieneBicyclic DieneLacks a vinyl group but shares bicyclic characteristics; useful in polymer chemistry.
1,3-CyclohexadieneCyclic DieneSimilar reactivity but differs in ring size; used in organic synthesis.

Uniqueness of 5-Vinyl-2-norbornene

What sets 5-vinyl-2-norbornene apart from these similar compounds is its specific reactivity profile due to the vinyl group, which allows for unique pathways in polymerization and organic transformations. Its ability to participate in both radical and ionic reactions broadens its applicability compared to other bicyclic compounds.

Physical Description

Liquid

XLogP3

2.7

Boiling Point

140.5 °C

Melting Point

-80.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 95 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 92 of 95 companies with hazard statement code(s):;
H225 (40.22%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (59.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (42.39%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (58.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (56.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (42.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (42.39%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (42.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.81 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

23890-32-6
25093-48-5
117110-17-5
117110-18-6
3048-64-4

General Manufacturing Information

Synthetic rubber manufacturing
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types